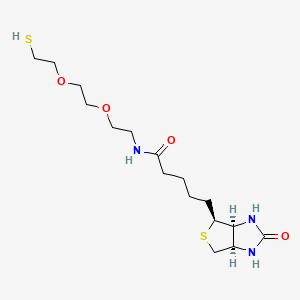

Biotin-PEG2-SH

描述

属性

分子式 |

C16H29N3O4S2 |

|---|---|

分子量 |

391.6 g/mol |

IUPAC 名称 |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-sulfanylethoxy)ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C16H29N3O4S2/c20-14(17-5-6-22-7-8-23-9-10-24)4-2-1-3-13-15-12(11-25-13)18-16(21)19-15/h12-13,15,24H,1-11H2,(H,17,20)(H2,18,19,21)/t12-,13-,15-/m0/s1 |

InChI 键 |

YFQMFOQRQLTBDN-YDHLFZDLSA-N |

手性 SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCS)NC(=O)N2 |

规范 SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCS)NC(=O)N2 |

产品来源 |

United States |

准备方法

Stepwise Functionalization of PEG Backbones

The foundational method involves functionalizing PEG diols with tert-butyl acrylate to introduce protected carboxylic acid groups, followed by sulfonylation and amination to generate reactive intermediates. A six-step patent-published protocol (CN107163243A) outlines this process:

Hydroxyl PEG Propanoic Acid Tert-Butyl Ester Formation :

Double-hydroxyl PEG (MW: 200–500 Da) reacts with tert-butyl acrylate in tetrahydrofuran (THF) under sodium catalysis. The molar ratio of PEG:tert-butyl acrylate:Na is optimized to 1:0.55–0.82:0.02–0.04, yielding hydroxyl-PEG-propanoic acid tert-butyl ester (OH-PEG-tBu).Sulfonylation for Leaving Group Introduction :

OH-PEG-tBu undergoes sulfonylation with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) at 20–40°C for 10–15 hours, producing TsO-PEG-tBu. Triethylamine (TEA) serves as the base to neutralize HCl byproducts.Amination via Ammonium Hydroxide Substitution :

TsO-PEG-tBu reacts with ammonium hydroxide in methanol at 20–50°C for 24–48 hours, replacing the tosyl group with a primary amine (-NH₂) to form NH₂-PEG-tBu.

Biotin Activation and Conjugation

Biotin is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF), forming biotin-NHS ester. This intermediate couples with NH₂-PEG-tBu in DMF under alkaline conditions (pH 8–9), yielding biotin-PEG-tBu.

Deprotection and Thiolation

The tert-butyl group is removed via trifluoroacetic acid (TFA) cleavage in DCM, generating biotin-PEG-COOH. Subsequent thiolation employs Traut’s reagent (2-iminothiolane) or direct displacement with thiocresol, introducing the terminal -SH group.

Reaction Optimization and Critical Parameters

Solvent and Temperature Control

Molar Ratios and Yield Maximization

Optimal biotin:PEG molar ratios (1:1.2–1.5) minimize unreacted PEG, achieving >80% conjugation efficiency. Excess biotin-NHS ester is removed via size-exclusion chromatography.

Chemical and Physical Properties

Biotin-PEG₂-SH exhibits distinct properties critical for its application:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₉N₃O₄S₂ | |

| Molecular Weight | 391.55 g/mol | |

| Solubility | 20 mg/mL in DMSO | |

| Storage Stability | 6 months at -80°C | |

| Thiol Reactivity | pH 6.5–8.0 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra confirm PEG spacer integrity (δ 3.6–3.8 ppm, PEG backbone) and biotin conjugation (δ 4.3–4.5 ppm, biotin ureido protons).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR identifies key functional groups:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted biotin (retention time: 8.2 minutes) from Biotin-PEG₂-SH (retention time: 12.5 minutes).

Applications in Targeted Therapeutics

PROTAC Synthesis

Biotin-PEG₂-SH serves as a linker in PROTACs, enabling simultaneous binding of E3 ligase ligands (e.g., VHL) and target proteins (e.g., BRD4).

Nanoparticle Functionalization

In Ru-1@TPP-PEG-biotin nanoparticles, Biotin-PEG₂-SH enhances lysosomal targeting, reducing IC₅₀ values by 40% in HepG2 cells.

Challenges and Mitigation Strategies

Thiol Oxidation

The terminal -SH group is prone to oxidation, necessitating inert storage (argon atmosphere) and reducing agents (e.g., TCEP) during conjugation.

Purification Complexity

Hydrophobic biotin necessitates mixed-mode chromatography (C18 + ion-exchange) to isolate Biotin-PEG₂-SH from PEG byproducts.

化学反应分析

反应类型

生物素-PEG2-SH 会经历各种化学反应,包括:

硫醇-二硫化物交换: 硫醇基团可以参与硫醇-二硫化物交换反应,与其他含有硫醇的分子形成二硫化物键。

亲核取代: 硫醇基团可以充当亲核试剂,参与对亲电试剂(如烷基卤化物)的取代反应。

常用试剂和条件

硫醇-二硫化物交换: 通常在中性到弱碱性 pH 的水性缓冲液中进行。

亲核取代: 需要亲电试剂的存在,并且通常在有机溶剂中进行。

氧化: 可以使用过氧化氢或碘等氧化剂实现.

形成的主要产物

二硫化物: 由硫醇-二硫化物交换反应形成。

硫醚: 来自亲核取代反应。

亚磺酸、亚磺酸和磺酸: 硫醇氧化的产物.

科学研究应用

Scientific Applications of Biotin-PEG2-SH

This compound is a compound with significant biological activity, making it valuable in protein labeling, drug delivery systems, and biosensors. It combines biotin, a B-complex vitamin, with a polyethylene glycol (PEG) spacer and a thiol group. The thiol group facilitates the attachment of biotin to proteins. The PEG spacer enhances the solubility and stability of biotinylated molecules, providing flexibility and reducing steric hindrance, making it an ideal linker for various conjugation reactions.

Case Study: Proximity-Dependent Biotinylation

Biotin-PEG2-Acid (similar to this compound but with a carboxylic acid group) has been used in proximity-dependent biotinylation experiments to identify protein interactions within living cells. Biotinylated proteins can be efficiently purified using streptavidin beads, highlighting the effectiveness of this compound in studying protein dynamics in cellular environments.

Additional Applications

- Synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs: Biotin-PEG2-Acid, which is structurally related, is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.

- Surface Coating: It can be employed to create biotinylated surfaces for biosensors and microarrays, facilitating the selective capture of streptavidin-tagged biomolecules and enabling sensitive detection methods.

- Medical Research: Applicable in medical research, drug-release, nanotechnology, new materials research, and cell culture .

作用机制

生物素-PEG2-SH 通过与其他分子形成稳定的硫醚键发挥作用。硫醇基团与亲电基团(如马来酰亚胺或碘代乙酰胺)反应形成共价键。这种性质在生物偶联技术中被利用,其中生物素-PEG2-SH 用于将生物素连接到蛋白质、肽或其他分子上。然后,生物素部分与抗生物素蛋白或链霉亲和素相互作用,使生物素化分子的检测、纯化或固定化成为可能 .

相似化合物的比较

Biotin-PEG2-Acid

- Structure : Biotin-PEG2-COOH (carboxylic acid terminus).

- Reactivity : Reacts with amines via carbodiimide chemistry (e.g., EDC/NHS).

- Applications : Protein labeling, surface functionalization of amine-containing substrates .

- Advantages Over this compound : Stable in aqueous solutions; ideal for pH-controlled reactions.

- Limitations : Lacks thiol-specific conjugation versatility .

Biotin-PEG2-NH-Boc

- Structure : Biotin-PEG2 with a tert-butoxycarbonyl (Boc)-protected amine.

- Reactivity : Boc deprotection yields a primary amine (-NH₂) for coupling with carboxylates or NHS esters.

- Applications : Controlled amine-mediated conjugation in drug delivery systems .

- Differentiation : Requires deprotection steps, unlike this compound’s direct thiol reactivity .

Biotin-PEG2-Azide

- Structure : Biotin-PEG2-N₃ (azide terminus).

- Reactivity : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry.

- Applications : Bioorthogonal labeling, live-cell imaging, and polymer synthesis .

- Advantages Over this compound : Enables click chemistry, which is biocompatible and rapid.

- Limitations : Requires specialized reagents (e.g., alkynes) and catalysts .

Biotin-PEG3-SH

- Structure : Biotin-PEG3-SH (three ethylene glycol units).

- Reactivity : Similar thiol-based conjugation but with a longer PEG spacer.

- Applications: Enhanced solubility and reduced steric hindrance in nanoparticle functionalization .

- Differentiation : Longer PEG chain improves flexibility and biocompatibility for bulky targets .

Biotin-PEG2-CH2-Aldehyde

- Structure : Biotin-PEG2-CHO (aldehyde terminus).

- Reactivity : Forms Schiff bases with amines, which can be stabilized via reductive amination.

- Applications : Protein immobilization, glycoconjugate synthesis, and hydrogel crosslinking .

- Advantages Over this compound : Ideal for amine-rich environments (e.g., lysine residues) .

Comparative Data Table

Key Research Findings

- This compound in PROTACs : The short PEG2 spacer optimizes distance between E3 ligase and target protein, enhancing proteolysis efficiency .

- Thiol vs. Azide Reactivity : this compound demonstrates higher stability in physiological conditions compared to azide derivatives, which require toxic catalysts for CuAAC .

- PEG Length Impact : Biotin-PEG3-SH’s longer chain reduces steric hindrance in antibody-drug conjugates but may lower cellular uptake efficiency compared to PEG2 .

- Aldehyde vs. Thiol Specificity: Biotin-PEG2-CH2-aldehyde exhibits superior selectivity for amine-rich environments (e.g., lysine residues), whereas this compound is preferred for gold nanoparticle functionalization .

常见问题

Q. What are the critical structural features of Biotin-PEG2-SH that influence its functionality in bioconjugation?

this compound comprises three functional units: (1) a biotin moiety for high-affinity streptavidin/avidin binding, (2) a short polyethylene glycol (PEG2) spacer enhancing solubility and reducing steric hindrance, and (3) a terminal thiol (-SH) group for covalent conjugation to maleimide- or gold-containing surfaces. The PEG2 spacer balances flexibility and molecular bulk, optimizing binding efficiency while maintaining stability in aqueous and organic solvents .

Q. How should this compound be stored to maintain stability, and what are the consequences of improper handling?

this compound is light- and temperature-sensitive. For long-term stability, store at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation of the thiol group. Repeated freeze-thaw cycles or exposure to ambient light/heat accelerates degradation, leading to reduced conjugation efficiency and disulfide bond formation .

Q. What experimental protocols are recommended for conjugating this compound to target molecules (e.g., proteins, nanoparticles)?

- Thiol-reactive surfaces : React with maleimide-functionalized substrates (e.g., antibodies, gold nanoparticles) in pH 6.5–7.5 buffers (e.g., PBS) at 4°C for 4–6 hours. Include reducing agents (e.g., TCEP) to prevent disulfide formation.

- Purification : Use size-exclusion chromatography or dialysis to remove unreacted this compound. Validate conjugation via MALDI-TOF or Ellman’s assay for thiol quantification .

Advanced Research Questions

Q. How can researchers optimize this compound-based assays to minimize non-specific binding in complex biological systems?

Non-specific binding arises from thiol oxidation or PEG2 spacer interactions. Mitigation strategies include:

- Blocking agents : Pre-treat surfaces with BSA or casein to occupy non-specific sites.

- Controlled redox environment : Use degassed buffers with 1–5 mM EDTA to chelate metal ions that catalyze thiol oxidation.

- PEG length optimization : Compare PEG2 with longer PEG variants (e.g., PEG4) to assess steric effects .

Q. What analytical methods resolve contradictions in reported conjugation efficiencies of this compound across studies?

Discrepancies often stem from variations in:

- Reagent purity : Validate purity via HPLC (>95%) and adjust molar ratios empirically.

- Reaction pH : Thiol reactivity declines above pH 8.0 due to deprotonation.

- Quantification techniques : Combine SDS-PAGE, fluorescence labeling (if applicable), and surface plasmon resonance (SPR) for cross-verification .

Q. How does this compound enhance PROTAC (Proteolysis-Targeting Chimera) synthesis, and what are its limitations?

this compound serves as a linker in PROTACs by connecting E3 ligase ligands to target protein binders. Advantages include:

- Controlled spacing : PEG2 ensures optimal orientation for ternary complex formation.

- Biotin-streptavidin validation : Enables rapid purification and activity screening. Limitations include potential immunogenicity of biotin in vivo and thiol instability in reducing intracellular environments. Validate using negative controls (e.g., biotin-free analogs) .

Q. What strategies improve reproducibility when using this compound in nanoparticle functionalization for drug delivery?

- Batch consistency : Source reagents from single lots to minimize variability.

- Surface density quantification : Use TEM or atomic force microscopy (AFM) to map ligand distribution.

- In vitro validation : Perform competitive assays with free biotin to confirm binding specificity .

Methodological and Data Analysis Questions

Q. How should researchers design controls to validate this compound-specific interactions in pull-down assays?

Include:

Q. What statistical approaches are recommended for analyzing dose-response data in this compound-based biosensing applications?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Account for batch variability via ANOVA with post-hoc Tukey tests. Report confidence intervals and replicate counts (n ≥ 3) per NIH guidelines .

Troubleshooting and Technical Challenges

Q. Why does this compound exhibit reduced activity after prolonged storage, and how can this be rectified?

Thiol oxidation forms disulfide dimers. Restore activity by:

Q. How can researchers address low conjugation yields when using this compound with amine-rich substrates?

Competing amine-thiol reactions may occur. Adjust reaction pH to 7.0–7.5 to favor thiol-maleimide specificity over amine-maleimide cross-reactivity. Pre-block amines with NHS-acetate if necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。